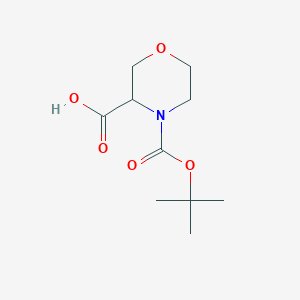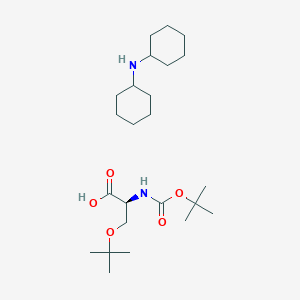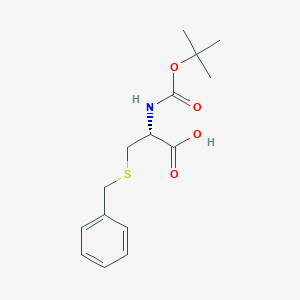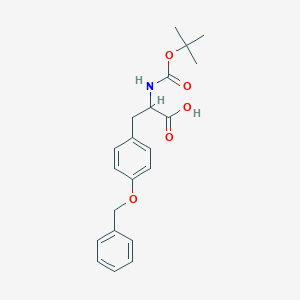
Boc-O-benzyl-D-tyrosine
Descripción general
Descripción
Boc-O-benzyl-D-tyrosine, also known as N-Boc-O-benzyl-D-tyrosine, is a compound with the molecular formula C21H25NO5 . It is used as an intermediate for pharmaceutical and chemical research . It is an amino acid building block used in peptide synthesis .
Synthesis Analysis
The synthesis of Boc-O-benzyl-D-tyrosine involves the use of tert-butoxycarbonyl (Boc) and benzyl groups . The Boc group is used to protect the amino group, and the benzyl group is used to protect the carboxyl group . The synthesis process involves the reaction of L-tyrosine with Boc2O and benzyl groups .Molecular Structure Analysis
The molecular structure of Boc-O-benzyl-D-tyrosine consists of a benzyl-protected tyrosine residue with a Boc-protected amino group . The molecular weight of the compound is 371.43 g/mol . The InChI key for Boc-O-benzyl-D-tyrosine is ZAVSPTOJKOFMTA-LGWFVXIRNA-N .Physical And Chemical Properties Analysis
Boc-O-benzyl-D-tyrosine is a white to off-white powder . It has a melting point of 108-113 °C . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación
Use as an Intermediate in Pharmaceutical Research
- Field : Pharmaceutical Research
- Application : Boc-O-benzyl-D-tyrosine is used as an intermediate in pharmaceutical and chemical research . It is a part of the process in the synthesis of various pharmaceutical compounds .
- Methods : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Generally, it involves various chemical reactions under controlled conditions .
- Results : The outcomes of using Boc-O-benzyl-D-tyrosine as an intermediate would also depend on the specific pharmaceutical compound being synthesized. It contributes to the successful synthesis of these compounds .
Use in Peptide Synthesis
- Field : Biochemistry
- Application : Boc-O-benzyl-D-tyrosine is used in peptide synthesis . It serves as a building block in the creation of complex peptides .
- Methods : In peptide synthesis, Boc-O-benzyl-D-tyrosine would be combined with other amino acids or peptides in a specific order to create the desired peptide. This process is usually carried out in a laboratory setting, using specialized equipment .
- Results : The use of Boc-O-benzyl-D-tyrosine in peptide synthesis contributes to the successful creation of the desired peptides .
Use in the Synthesis of Amphiphilic Block Co-Polypeptides
- Field : Biomedical Research
- Application : Boc-O-benzyl-D-tyrosine can be used as a building block in the synthesis of amphiphilic block co-polypeptides . These have potential applications in biomedical fields .
- Methods : The synthesis of amphiphilic block co-polypeptides involves a series of chemical reactions, where Boc-O-benzyl-D-tyrosine is combined with other components to create the co-polypeptides .
- Results : The successful synthesis of these co-polypeptides could lead to advancements in biomedical applications .
Safety And Hazards
Boc-O-benzyl-D-tyrosine should be handled with care. Personal protective equipment, including face protection, should be worn when handling the compound. It should be stored away from heat and sources of ignition . The compound should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPTOJKOFMTA-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Tyr(Bzl)-Oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



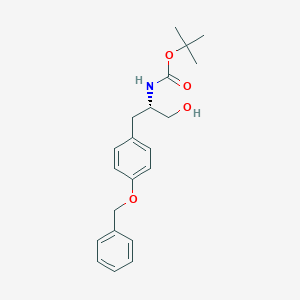
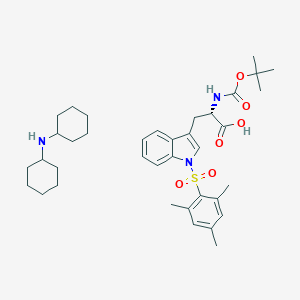
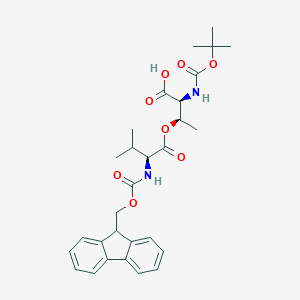
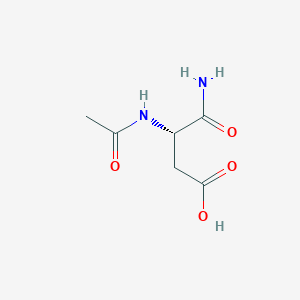
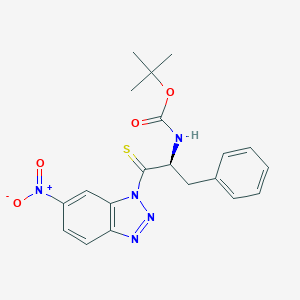
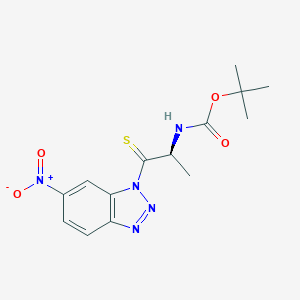
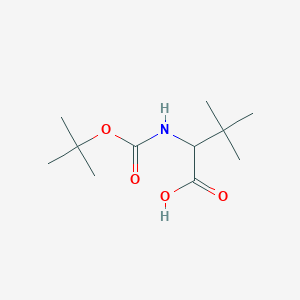
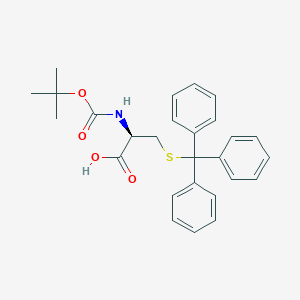
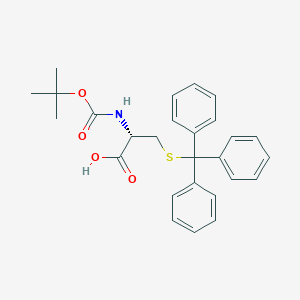
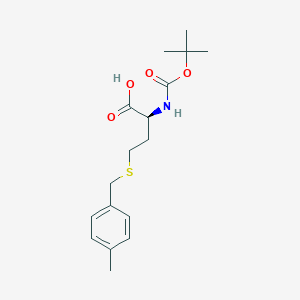
![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
